

Trichloroisocyanuric Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trichloroisocyanuric acid*

Cat. No.: *B1681851*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental properties of **Trichloroisocyanuric acid** (TCCA), a versatile and powerful reagent in modern chemistry. This document serves as a core resource, offering detailed data, experimental protocols, and mechanistic insights to support its application in research and development.

Core Physicochemical and Spectral Properties

Trichloroisocyanuric acid, with the chemical formula $C_3Cl_3N_3O_3$, is a white crystalline powder known for its strong chlorine-like odor.^[1] It is a stable and efficient source of electrophilic and radical chlorine, making it a valuable tool in organic synthesis and as a disinfectant.^[2] The core properties of TCCA are summarized in the tables below.

Physicochemical Properties

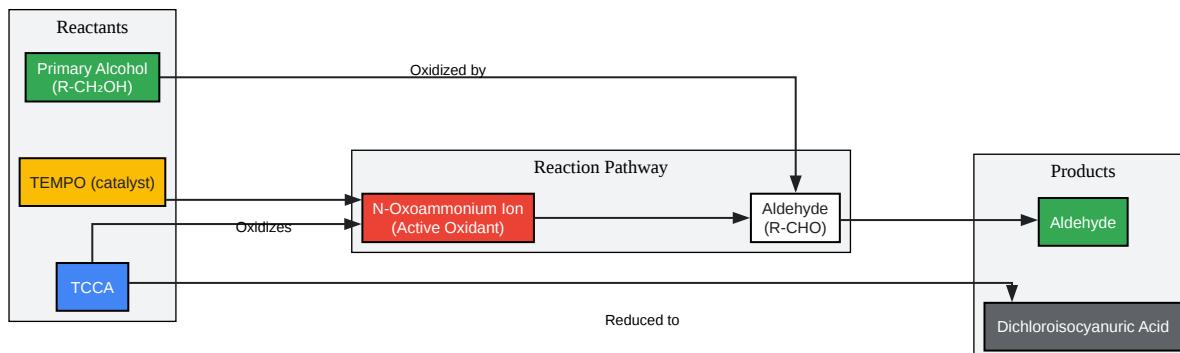
Property	Value	References
IUPAC Name	1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione	[1]
Synonyms	TCCA, Symclosene, Isocyanuric chloride	[1]
CAS Number	87-90-1	[1]
Molecular Formula	C ₃ Cl ₃ N ₃ O ₃	[1]
Molar Mass	232.41 g/mol	[1]
Appearance	White crystalline powder or granules	[3]
Odor	Strong chlorine-like	[3]
Density	2.19 ± 0.1 g/cm ³	[1]
Melting Point	246 to 247 °C (decomposes)	[1]
Solubility in Water	1.2 g / 100 mL (25 °C)	[1] [4]
Solubility in Organic Solvents	Soluble in acetone (35.0 g/100 g at 30°C), acetonitrile, and chlorocarbons.	[1] [4]
pH of 1% solution	2.7 - 3.3	[3]
Available Chlorine Content	≥ 90%	

Spectral Data

Spectrum Type	Key Peaks / Chemical Shifts	References
Infrared (IR) Spectrum	<p>The IR spectrum of TCCA exhibits characteristic peaks corresponding to its functional groups. While a specific spectrum image is not readily available, data from various sources indicate key absorption bands.</p>	[4]
¹³ C NMR Spectrum	<p>The ¹³C NMR spectrum of TCCA in a suitable deuterated solvent would show a single resonance for the three equivalent carbonyl carbons. The chemical shift is influenced by the electronegative nitrogen and chlorine atoms. Aromatic and alkene regions are typically between 115-150 ppm, while carbonyl carbons in acids and esters are found between 170-185 ppm.</p>	[5]
¹⁵ N NMR Spectrum	<p>The ¹⁵N NMR spectrum provides information about the nitrogen environments. For TCCA, the three equivalent nitrogen atoms would give a single signal. The chemical shifts for imides are typically in the range of 170-180 ppm relative to liquid ammonia.</p>	[6][7]

Chemical Reactivity and Mechanisms

TCCA is a highly versatile reagent capable of participating in a wide range of chemical transformations, primarily as a chlorinating and oxidizing agent.^[2] Its reactivity stems from the polarized N-Cl bonds, which can cleave homolytically to generate chlorine radicals or heterolytically to produce an electrophilic chlorine species ("Cl⁺").^[2]


Hydrolysis and Biocidal Action

In aqueous environments, TCCA slowly hydrolyzes to release hypochlorous acid (HOCl), a potent disinfecting agent. This property is the basis for its widespread use as a disinfectant, algaecide, and bactericide in applications such as swimming pool sanitation and water treatment.^{[1][8]} The cyanuric acid produced in this process acts as a stabilizer, protecting the hypochlorous acid from rapid degradation by sunlight.

Caption: Hydrolysis of TCCA to produce hypochlorous acid for microbial inactivation.

Oxidation of Alcohols

TCCA is an effective oxidant for the conversion of alcohols to carbonyl compounds. Primary alcohols can be selectively oxidized to aldehydes in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).^{[9][10]} This method is highly chemoselective, with secondary alcohols reacting much slower.^[9]

[Click to download full resolution via product page](#)

Caption: Simplified mechanism for the TCCA/TEMPO-mediated oxidation of a primary alcohol.

Chlorination of Carbonyl Compounds

TCCA serves as an excellent source of electrophilic chlorine for the α -chlorination of ketones and other carbonyl compounds. The reaction can be controlled to yield mono- or di-chlorinated products.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving TCCA.

Synthesis of Trichloroisocyanuric Acid

This protocol is adapted from established industrial processes.[\[11\]](#)

Materials:

- Cyanuric acid

- Sodium hydroxide (NaOH)

- Chlorine gas (Cl₂)

- Water

Procedure:

- Prepare an aqueous slurry of cyanuric acid.
- Add a 50% solution of NaOH to the slurry to form trisodium cyanurate. The reaction is typically carried out at a controlled temperature, for instance, 30°C.
- Introduce chlorine gas into the reactor while maintaining the pH between 2.5 and 3.5 and the temperature between 10°C and 30°C.[12]
- The TCCA product will precipitate out of the solution.
- The solid TCCA is then separated by filtration or centrifugation and dried.[12]

Note: This synthesis involves hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Oxidation of a Primary Alcohol to an Aldehyde using TCCA/TEMPO

This protocol is a general procedure for the selective oxidation of primary alcohols.[9]

Materials:

- Primary alcohol (e.g., benzyl alcohol)
- **Trichloroisocyanuric acid** (TCCA)
- (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the primary alcohol (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in DCM (10 mL) in a round-bottom flask.
- Add TCCA (0.4 mmol, 0.4 equivalents) to the solution in one portion.
- Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Wash the organic layer sequentially with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to afford the crude aldehyde.
- Purify the crude product by column chromatography on silica gel if necessary.

α -Chlorination of Cyclohexanone

This protocol provides a method for the α -chlorination of a cyclic ketone.

Materials:

- Cyclohexanone
- **Trichloroisocyanuric acid (TCCA)**
- Solvent (e.g., acetic acid or a chlorinated solvent)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve cyclohexanone (1.0 mmol) in the chosen solvent (e.g., 10 mL of acetic acid).
- Add TCCA (0.34 mmol, 0.34 equivalents for monochlorination) to the solution.
- Stir the mixture at room temperature, monitoring the reaction by TLC.
- Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO_3 solution.
- Extract the product with DCM (3 x 15 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solution under reduced pressure to yield the crude α -chlorocyclohexanone.
- Purify by distillation or column chromatography as needed.

Determination of Available Chlorine by Iodometric Titration

This is a standard method for quantifying the active chlorine content of TCCA.[\[6\]](#)

Materials:

- **Trichloroisocyanuric acid** (TCCA) sample
- Potassium iodide (KI)
- Glacial acetic acid

- Standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (e.g., 0.1 N)
- Starch indicator solution
- Distilled water

Procedure:

- Accurately weigh approximately 0.1 g of the TCCA sample and record the weight.[\[6\]](#)
- Transfer the sample to a 250 mL Erlenmeyer flask containing 100 mL of distilled water.[\[6\]](#)
- Add 2 g of KI and 10 mL of glacial acetic acid to the flask.[\[6\]](#) Swirl to dissolve. The solution should turn a dark brownish-yellow due to the liberation of iodine.
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
- Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint.
- Record the volume of sodium thiosulfate solution used.
- Calculate the percentage of available chlorine using the appropriate formula.

Caption: Experimental workflow for the iodometric titration of TCCA.

Safety and Handling

Trichloroisocyanuric acid is a strong oxidizing agent and should be handled with care. It is corrosive and can cause severe skin and eye irritation.[\[10\]](#) Inhalation of dust may cause respiratory irritation. TCCA reacts with water to release chlorine gas, which is toxic. It should be stored in a cool, dry place away from combustible materials, ammonia, and strong acids.[\[10\]](#) Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.

This guide is intended for informational purposes for qualified researchers and professionals. All experiments should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichloroisocyanuric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Trichloroisocyanuric Acid | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trichloroisocyanuric Acid (TCC) [organic-chemistry.org]
- 10. TEMPO [organic-chemistry.org]
- 11. hxinmaterial.com [hxinmaterial.com]
- 12. patents.justia.com [patents.justia.com]
- To cite this document: BenchChem. [Trichloroisocyanuric Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681851#trichloroisocyanuric-acid-fundamental-properties-for-researchers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com